molecular formula C8H12O2 B1415077 (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane CAS No. 436097-28-8

(3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane

Cat. No. B1415077
CAS RN: 436097-28-8
M. Wt: 140.18 g/mol
InChI Key: XILWRCNCTWJUGV-UHFFFAOYSA-N
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Description

“(3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane” is a chemical compound with the molecular formula C8H12O2 . It has gained the attention of scientists and researchers due to its potential implications in various fields of research and industry.


Molecular Structure Analysis

The molecular structure of “(3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane” is defined by its molecular formula, C8H12O2 . The exact structure would be best determined through methods such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

“(3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane” has a molecular weight of 140.18 g/mol. Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results .

Scientific Research Applications

I have conducted a search for the scientific research applications of “(3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane”, but the specific applications for this compound are not readily available in the search results. However, cyclopropane compounds are known to attract wide interest in fields such as synthetic and pharmaceutical chemistry, and chemical biology due to their unique structural and chemical properties .

Safety and Hazards

The safety and hazards associated with “(3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane” are not detailed in the search results. For detailed safety information, one should refer to the material safety data sheet (MSDS) for this compound .

properties

IUPAC Name

3,3-dimethoxyprop-1-ynylcyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-9-8(10-2)6-5-7-3-4-7/h7-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILWRCNCTWJUGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C#CC1CC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652127
Record name (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane

CAS RN

436097-28-8
Record name (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Magnesium (26.7 g, 1.1 mol) was suspended in 350 ml tetrahydrofurane and ethylbromide (74.6 ml, 1 mol) was added at such a rate, that the tetrahydrofurane continued to reflux. After completion of the addition the mixture was stirred one hour at 50-60° C. to complete the reaction. After cooling to room temperature ethynyl-cyclopropane 7 (80.6 ml, 70% in toluene, 0.95 mol) was added slowly during 30 minutes (evolution of ethane!) to the Grignard-reagent. After the addition the mixture was stirred one more hour at RT before trimethylorthoformate (120.3 ml, 1.1 mol) and toluene (400 ml) were added. The mixture was heated up (oil-bath temperature 100°-120° C.) and the tetrahydrofurane was removed by distillation during 4 hours. After cooling to RT and stirring over night the reaction mixture was diluted by addition of TBME (500 ml) and water was slowly added (50 ml). The clear organic solution was decanted from the highly viscous magnesium hydroxide phase. The magnesium hydroxide phase was extracted two more times with TBME (2 times 100 ml) and the combined organic solutions were dried over magnesium sulfate, filtered and concentrated. Compound 8 was isolated through vacuum-distillation (10 mbar, bp: 55°-60° C., 99 g, 0.7 mol).
Quantity
26.7 g
Type
reactant
Reaction Step One
Quantity
74.6 mL
Type
reactant
Reaction Step Two
Quantity
80.6 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
120.3 mL
Type
reactant
Reaction Step Five
Quantity
400 mL
Type
solvent
Reaction Step Five
Quantity
350 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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